An In-depth Technical Guide to N-(2,6-Dimethoxyphenyl)acetamide: Synthesis, Characterization, and Analysis
An In-depth Technical Guide to N-(2,6-Dimethoxyphenyl)acetamide: Synthesis, Characterization, and Analysis
This technical guide provides a comprehensive overview of N-(2,6-Dimethoxyphenyl)acetamide, a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and scientific insights into its synthesis, purification, and analytical characterization.
Introduction
N-(2,6-Dimethoxyphenyl)acetamide is an organic compound featuring an acetamide group linked to a 2,6-dimethoxyphenyl ring. Its chemical structure, with the sterically hindered and electron-rich aromatic ring, imparts unique properties that are of interest in medicinal chemistry and materials science. This guide will delve into the practical aspects of handling and characterizing this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. N-(2,6-Dimethoxyphenyl)acetamide is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 131157-26-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1] |
| Melting Point | 130-132 °C | [3][4] |
| Boiling Point (Predicted) | 314.9 ± 22.0 °C | [3][4] |
| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [3][4] |
Synthesis of N-(2,6-Dimethoxyphenyl)acetamide
The synthesis of N-(2,6-Dimethoxyphenyl)acetamide is typically achieved through the N-acetylation of 2,6-dimethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent.
Reaction Scheme
Caption: Synthesis of N-(2,6-Dimethoxyphenyl)acetamide via acetylation of 2,6-dimethoxyaniline.
Experimental Protocol
This protocol details the laboratory-scale synthesis of N-(2,6-Dimethoxyphenyl)acetamide. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
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Acetic Anhydride
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Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Deionized water
Procedure:
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethoxyaniline (1 equivalent) in a suitable solvent such as dichloromethane. The choice of solvent is critical to ensure all reactants are in the same phase.
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Addition of Base: Add pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
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Addition of Acetylating Agent: Cool the reaction mixture in an ice bath to control the exothermic nature of the reaction. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The slow addition prevents a rapid increase in temperature which could lead to side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
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Work-up and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,6-Dimethoxyphenyl)acetamide as a crystalline solid.
Spectroscopic Characterization
The identity and purity of the synthesized N-(2,6-Dimethoxyphenyl)acetamide must be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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A singlet for the methyl protons of the acetamide group (~2.0-2.2 ppm).
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A singlet for the six protons of the two equivalent methoxy groups (~3.8-4.0 ppm).
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A multiplet or a set of doublets and a triplet for the three aromatic protons.
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A broad singlet for the amide N-H proton, the chemical shift of which can be concentration and solvent dependent.
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-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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A signal for the methyl carbon of the acetamide group.
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A signal for the methoxy carbons.
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Signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted carbons.
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A signal for the carbonyl carbon of the acetamide group in the downfield region.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2,6-Dimethoxyphenyl)acetamide is expected to exhibit characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3400 | N-H | Stretching |
| ~2950-3100 | C-H (aromatic & aliphatic) | Stretching |
| ~1660-1680 | C=O (amide I) | Stretching |
| ~1520-1550 | N-H bend (amide II) | Bending |
| ~1250-1300 | C-O (aryl ether) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(2,6-Dimethoxyphenyl)acetamide, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 195. The fragmentation pattern would likely involve the loss of the acetyl group or parts of the dimethoxyphenyl moiety.
Safety and Handling
N-(2,6-Dimethoxyphenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified with a warning signal word and may be harmful if swallowed.
Applications
While N-(2,6-Dimethoxyphenyl)acetamide is primarily a chemical intermediate, its structural motifs are found in various biologically active molecules. Its synthesis and characterization are crucial steps for the development of novel pharmaceuticals and functional materials. The related compound, N-(2,6-dimethylphenyl)acetamide, is a known impurity and starting material in the synthesis of the local anesthetic Lidocaine, highlighting the importance of such acetanilides in pharmaceutical quality control.[8]
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of N-(2,6-Dimethoxyphenyl)acetamide. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this compound for a variety of scientific applications. The provided spectroscopic data serves as a benchmark for quality control and structural confirmation.
References
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N-(2,6-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 14713778 - PubChem. [Link]
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Electron ionization mass spectrum of (a)... | Download Scientific Diagram - ResearchGate. [Link]
-
N-(2,6-Dimethoxyphenyl)acetamide - LookChem. [Link]
Sources
- 1. N-(2,6-DIMETHOXYPHENYL)ACETAMIDE , NLT 95% , 131157-26-1 - CookeChem [cookechem.com]
- 2. N-(2,6-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 14713778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. N-(2,6-DIMETHOXYPHENYL)ACETAMIDE CAS#: 131157-26-1 [m.chemicalbook.com]
- 5. 2,6-Dimethoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]
- 7. 2,6-Dimethoxyaniline | CAS 2734-70-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
